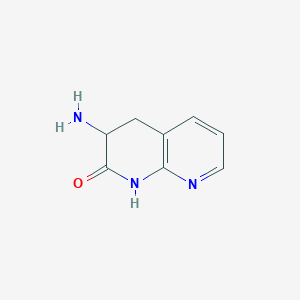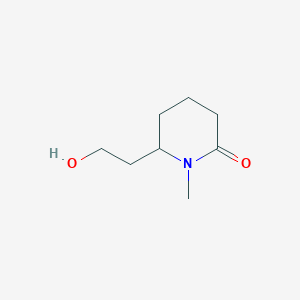
3-Cyclopropoxy-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-2,2-dimethylpropanoic acid is an organic compound characterized by a cyclopropyl group attached to an ether oxygen, which is further connected to a 2,2-dimethylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2,2-dimethylpropanoic acid can be achieved through several methods:
Etherification Reaction: Starting with 2,2-dimethylpropanoic acid, the hydroxyl group can be converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with cyclopropanol to form the ether linkage.
Grignard Reaction: A Grignard reagent derived from cyclopropyl bromide can react with a carbonyl compound, followed by oxidation to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-Cyclopropoxy-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclopropanol and 2,2-dimethylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Cyclopropanol and 2,2-dimethylpropanoic acid.
科学的研究の応用
3-Cyclopropoxy-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclopropoxy-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and binding affinity of the compound. Pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
Cyclopropylmethanol: Contains a cyclopropyl group but lacks the carboxylic acid functionality.
Cyclopropylcarboxylic acid: Similar in structure but without the ether linkage.
Uniqueness
3-Cyclopropoxy-2,2-dimethylpropanoic acid is unique due to the presence of both a cyclopropyl group and a 2,2-dimethylpropanoic acid moiety connected via an ether linkage. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
3-cyclopropyloxy-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10)5-11-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |
InChIキー |
IOTQFXOFJRNSQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)


![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
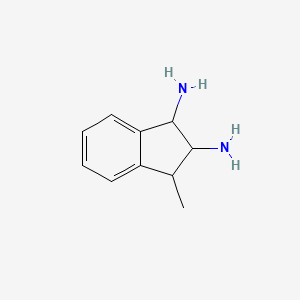
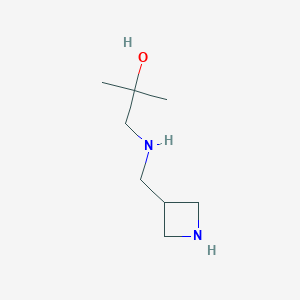
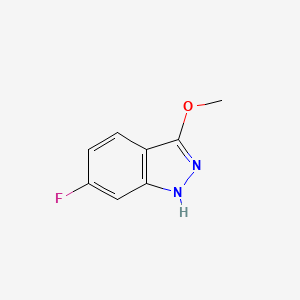
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)
